molecular formula C15H10F4O2 B581128 Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate CAS No. 1365273-05-7

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate

Cat. No.: B581128
CAS No.: 1365273-05-7
M. Wt: 298.237
InChI Key: OMPDCRWASJBFQT-UHFFFAOYSA-N
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Description

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoate ester. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Biochemical Analysis

Biochemical Properties

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate plays a crucial role in biochemical reactions due to its unique structure. The trifluoromethyl group can participate in radical trifluoromethylation, a process that is important in the synthesis of pharmaceuticals and agrochemicals . This compound interacts with various enzymes and proteins, including those involved in oxidative and nucleophilic substitution reactions . The interactions are primarily driven by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize radical intermediates and influence the reactivity of the compound.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and bioavailability . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and reach target sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation.

Major Products

The major products formed from these reactions include:

    Oxidation: 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid.

    Reduction: 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the trifluoromethyl group.

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the fluorine atom on the phenyl ring.

    4-(trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but is not an ester.

Uniqueness

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the aromatic ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

IUPAC Name

methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-14(20)10-7-5-9(6-8-10)11-3-2-4-12(13(11)16)15(17,18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPDCRWASJBFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742934
Record name Methyl 2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365273-05-7
Record name Methyl 2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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